molecular formula C12H22N2O B5141909 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine

1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine

Cat. No. B5141909
M. Wt: 210.32 g/mol
InChI Key: MBTGLWRCIRODRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine, also known as IAC, is a chemical compound that has been widely used in scientific research due to its unique properties. IAC is a potent DNA alkylating agent that has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In

Mechanism of Action

1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine works by binding to DNA and causing DNA damage. This damage leads to the activation of various cell signaling pathways, which ultimately results in cell death. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to induce DNA cross-linking, which prevents DNA replication and cell division. This mechanism of action makes 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine a potent anticancer agent.
Biochemical and Physiological Effects
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and cause DNA damage. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to activate various cell signaling pathways, including the p53 pathway, which plays a critical role in regulating cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is also highly toxic, which limits its use in lab experiments. The toxicity of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine also makes it difficult to administer in vivo, as it can cause severe side effects.

Future Directions

There are several future directions for the study of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. One area of research is the development of new, more efficient synthesis methods for 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. Another area of research is the development of new formulations of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine that can be administered in vivo with minimal toxicity. Additionally, further research is needed to understand the mechanism of action of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine and its potential use in gene therapy.

Synthesis Methods

The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine involves the reaction of piperidine with isobutyraldehyde and aziridine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition to its anticancer properties, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to cancer cells.

properties

IUPAC Name

[1-(2-methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10(2)8-14-9-11(14)12(15)13-6-4-3-5-7-13/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTGLWRCIRODRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone

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